Acetic acid;(5-methylfuran-2-yl)methanediol
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Overview
Description
Acetic acid;(5-methylfuran-2-yl)methanediol is a compound that combines the properties of acetic acid and a furan derivative. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. The furan derivative, (5-methylfuran-2-yl)methanediol, is a heterocyclic compound containing a furan ring with a methyl group and a methanediol group attached. This combination results in a compound with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(5-methylfuran-2-yl)methanediol can be achieved through various synthetic routes. One common method involves the reaction of 5-methylfurfural with acetic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(5-methylfuran-2-yl)methanediol undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form 5-methylfuran-2-ylmethanol.
Substitution: The methanediol group can undergo substitution reactions with nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-methylfuran-2-ylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;(5-methylfuran-2-yl)methanediol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;(5-methylfuran-2-yl)methanediol involves its interaction with various molecular targets and pathways. The furan ring can interact with enzymes and receptors, modulating their activity. The acetic acid moiety can act as a proton donor, influencing the pH and ionic balance in biological systems. The compound’s overall effects depend on its ability to interact with specific molecular targets and pathways, leading to various biological and chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Similar structure but lacks the methyl and methanediol groups.
5-methylfurfural: Contains the furan ring and methyl group but lacks the acetic acid and methanediol groups.
Furan-2,5-dicarboxylic acid: Contains two carboxylic acid groups but lacks the methyl and methanediol groups.
Uniqueness
Acetic acid;(5-methylfuran-2-yl)methanediol is unique due to the presence of both the acetic acid and (5-methylfuran-2-yl)methanediol moieties. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
62202-47-5 |
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Molecular Formula |
C10H16O7 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
acetic acid;(5-methylfuran-2-yl)methanediol |
InChI |
InChI=1S/C6H8O3.2C2H4O2/c1-4-2-3-5(9-4)6(7)8;2*1-2(3)4/h2-3,6-8H,1H3;2*1H3,(H,3,4) |
InChI Key |
LNLCRHUGEANZDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(O)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
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